Enzymatic Discrimination: D-Arabinose's Unique Kinetic Profile vs. D-Ribose and D-Xylose
D-Arabinose exhibits a distinct kinetic profile for the enzyme pyranose dehydrogenase. It demonstrates a significantly lower catalytic efficiency (Vmax/Km) of 11 s⁻¹ M⁻¹ compared to D-ribose (43 s⁻¹ M⁻¹) and D-xylose (510 s⁻¹ M⁻¹) [1]. Its Michaelis constant (Km) of 390 mM is substantially higher than that of D-ribose (145 mM) and D-xylose (43 mM), indicating a much weaker enzyme-substrate binding affinity for D-arabinose. This quantifiable difference in enzyme efficacy and affinity directly impacts its metabolic fate and utility in biocatalytic systems.
| Evidence Dimension | Enzyme kinetics (Vmax/Km, Km) for pyranose dehydrogenase |
|---|---|
| Target Compound Data | Km = 390 mM; Vmax/Km = 11 s⁻¹ M⁻¹ |
| Comparator Or Baseline | D-Ribose (Km = 145 mM, Vmax/Km = 43 s⁻¹ M⁻¹); D-Xylose (Km = 43 mM, Vmax/Km = 510 s⁻¹ M⁻¹) |
| Quantified Difference | D-Arabinose has a 2.7-fold higher Km and 4-fold lower catalytic efficiency than D-ribose; a 9-fold higher Km and 46-fold lower catalytic efficiency than D-xylose. |
| Conditions | Enzyme assay with pyranose dehydrogenase from Agaricus meleagris, as detailed in the source [1]. |
Why This Matters
This distinct kinetic fingerprint confirms D-arabinose is not a metabolically inert or universally recognized substrate; it is selectively processed, enabling its use as a specific modulator or building block in pathways where D-ribose or D-xylose would be preferentially consumed.
- [1] Pisanelli I, et al. Pyranose dehydrogenase from Agaricus meleagris: substrate specificity and kinetic parameters. Table 2. Vmax, Km, and Efficacy for D-arabinose and D-ribose. View Source
